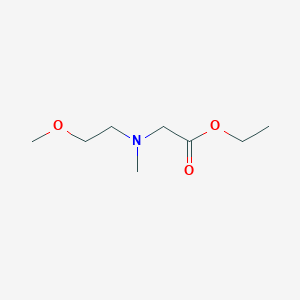

ethyl N-(2-methoxyethyl)-N-methylglycinate

描述

Overview of Glycine (B1666218) Derivatives in Organic Chemistry

Glycine, the simplest proteinogenic amino acid, serves as a fundamental starting material for a vast array of derivatives in organic chemistry. wikipedia.org Its derivatives are integral to the synthesis of numerous complex molecules, including pharmaceuticals, agrochemicals, and novel materials. researchgate.net The modification of glycine's core structure—by altering its amino or carboxyl groups—gives rise to compounds with diverse physical and chemical properties, making them valuable intermediates in synthetic pathways. bohrium.com

Structural Characteristics of N-Substituted Glycinates

N-substituted glycinates are a class of glycine derivatives where one or both hydrogen atoms of the amino group are replaced by other organic substituents. This substitution pattern significantly influences the molecule's steric and electronic properties. The presence of an ester group at the carboxyl terminus enhances solubility in organic solvents and provides a reactive site for transformations like hydrolysis or amidation. The nature of the N-substituents dictates the compound's basicity, nucleophilicity, and potential for engaging in various chemical reactions.

Importance of Esterified Glycine Scaffolds in Chemical Research

Esterified glycine scaffolds are of paramount importance in medicinal chemistry and drug discovery. acs.org They serve as foundational structures for building more complex molecules with potential therapeutic applications. The N-substituted glycine motif is a key component in the structure of "peptoids," which are oligomeric synthetic polymers with applications in drug design due to their resistance to proteolytic degradation. uni.lu Furthermore, these scaffolds are utilized in the development of enzyme inhibitors, receptor agonists or antagonists, and as chiral intermediates for the synthesis of enantiomerically pure compounds. nih.gov

Contextualizing Ethyl N-(2-methoxyethyl)-N-methylglycinate within Glycinate (B8599266) Chemistry

This compound, with its tertiary amine and ethyl ester functionalities, is a prime example of a multifunctional glycine derivative. The N-methyl group provides a simple alkyl substituent, while the N-(2-methoxyethyl) group introduces an ether linkage, which can influence solubility and potential for hydrogen bonding. This specific combination of features makes it an interesting, albeit understudied, member of the N-substituted glycinate ester family.

Research Landscape and Potential Contributions of this compound Studies

While dedicated research on this compound is sparse, its structural similarity to other well-studied N-substituted glycinates suggests significant potential. Investigations into its synthesis, reactivity, and application could contribute to the development of novel synthetic methodologies and the creation of new molecular entities with unique properties. Its role as a potential precursor for more complex molecules, particularly in the realm of medicinal chemistry, remains an area ripe for exploration.

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-[2-methoxyethyl(methyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-4-12-8(10)7-9(2)5-6-11-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNIBZYEXSCBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of Ethyl N-(2-methoxyethyl)-N-methylglycinate

| Property | Value |

|---|---|

| CAS Number | 616882-60-1 |

| Molecular Formula | C₈H₁₇NO₃ |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | ethyl 2-[(2-methoxyethyl)(methyl)amino]acetate |

| Synonyms | this compound |

Spectroscopic data, while not publicly documented in research literature, can be predicted based on the compound's structure. A hypothetical ¹H NMR spectrum would be expected to show signals for the ethyl ester group (a triplet and a quartet), a singlet for the N-methyl group, and triplets corresponding to the methylene (B1212753) protons of the N-(2-methoxyethyl) group, in addition to a singlet for the methylene protons adjacent to the carbonyl group. The ¹³C NMR spectrum would similarly show distinct signals for each of the eight carbon atoms. Infrared (IR) spectroscopy would be expected to reveal a strong absorption band characteristic of the ester carbonyl group (around 1740 cm⁻¹).

Synthesis and Manufacturing

A specific, documented laboratory synthesis for ethyl N-(2-methoxyethyl)-N-methylglycinate is not available in published scientific literature. However, a plausible and efficient synthetic route can be proposed based on well-established reactions for the synthesis of analogous N-substituted glycinate (B8599266) esters. This would likely involve a two-step process starting from commercially available reagents.

Step 1: Synthesis of the Secondary Amine Precursor, Ethyl N-(2-methoxyethyl)glycinate

The first step would involve the N-alkylation of a primary amine with an ethyl haloacetate. A documented synthesis for the precursor, ethyl N-(2-methoxyethyl)glycinate, involves the reaction of 2-methoxyethylamine (B85606) with ethyl bromoacetate (B1195939) in the presence of a base like triethylamine (B128534) to neutralize the hydrobromic acid formed during the reaction.

Step 2: N-Methylation to Yield the Final Product

The secondary amine, ethyl N-(2-methoxyethyl)glycinate, can then be methylated to yield the tertiary amine, this compound. A standard method for this transformation is the Eschweiler-Clarke reaction, which involves treating the secondary amine with formaldehyde (B43269) and formic acid. Alternatively, methylation could be achieved using a methylating agent such as methyl iodide, in the presence of a suitable base to scavenge the resulting acid.

Mechanistic and Theoretical Investigations of Ethyl N 2 Methoxyethyl N Methylglycinate Reactivity

Reaction Mechanism Studies Related to Glycinate (B8599266) Formation

The synthesis of N-substituted amino acid esters like ethyl N-(2-methoxyethyl)-N-methylglycinate can be achieved through several established synthetic routes. A primary and straightforward method involves the nucleophilic substitution of an α-haloester with a corresponding secondary amine. In this case, the reaction would be between ethyl chloroacetate (B1199739) and N-(2-methoxyethyl)methylamine. The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction, where the lone pair of the secondary amine attacks the carbon atom bearing the chlorine, displacing the chloride ion. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride formed.

Another prevalent method for the formation of N-substituted amino esters is the reductive amination of α-ketoesters. nih.govresearchgate.net This two-step, one-pot process would involve the reaction of ethyl glyoxylate (B1226380) with N-(2-methoxyethyl)methylamine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH4) to yield the final product. nih.gov Biocatalytic versions of this reaction, employing imine reductase (IRED) enzymes, have been developed for the enantioselective synthesis of chiral N-substituted α-amino esters. nih.gov

Other classical methods for amino acid synthesis, such as the Strecker synthesis (involving aldehydes, ammonia (B1221849), and cyanide) or the Gabriel synthesis (using potassium phthalimide), are also foundational but are more commonly applied for the synthesis of primary amino acids and would require significant modification for tertiary amine derivatives like the title compound. encyclopedia.pubyoutube.com

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. For this compound, these methods can elucidate its electronic structure, conformational preferences, and potential reaction pathways.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It provides insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity. While specific DFT data for this compound is scarce, studies on other N-substituted glycine (B1666218) derivatives offer valuable parallels. nih.govacs.org

DFT calculations can determine key quantum chemical descriptors. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of molecular stability and reactivity. For N-substituted glycinates, the HOMO is typically localized on the nitrogen atom, reflecting its role as the primary nucleophilic and basic center.

Below is a table of representative quantum chemical descriptors calculated using DFT (B3LYP method) for analogous N-substituted glycine derivatives, illustrating the type of data that would be obtained for the target molecule. nih.gov

| Compound Name | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| N-propyl-glycine | -6.21 | -0.54 | 2.15 |

| N-butyl-glycin | -6.19 | -0.53 | 2.10 |

| N-pentyl-glycine | -6.15 | -0.51 | 2.05 |

| N-hexyl-glycine | -6.13 | -0.50 | 2.01 |

This data is for illustrative purposes and represents calculations on related N-alkyl glycine derivatives.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for conformational analysis and studying interactions with its environment.

The 2-methoxyethyl chain introduces several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape to identify low-energy conformers and the transition rates between them. This is crucial as the molecule's conformation can significantly impact its reactivity and ability to interact with other molecules or biological targets. For instance, intramolecular hydrogen bonding between the ether oxygen and hydrogens on the α-carbon could stabilize certain conformations.

Furthermore, MD simulations can model intermolecular interactions, such as hydrogen bonding with solvent molecules (e.g., water) or aggregation with other solute molecules. Studies on glycine in aqueous solutions have used MD to investigate hydration shells and the tendency of molecules to form clusters. nih.gov Similar simulations for this compound would reveal how the N-substituents and the ester group influence its solvation and potential for self-association.

Quantum chemical calculations are instrumental in mapping the potential energy surface (PES) of a chemical reaction. encyclopedia.pub By identifying stationary points—minima (reactants, intermediates, products) and first-order saddle points (transition states)—these methods can elucidate detailed reaction mechanisms. mdpi.com

For this compound, these calculations could predict pathways for reactions such as ester hydrolysis. The calculation would model the approach of a nucleophile (like a hydroxide (B78521) ion), the formation of a tetrahedral intermediate, and the subsequent collapse to products (carboxylate and ethanol). The energy barriers (activation energies) for each step can be calculated, allowing for the determination of the rate-limiting step.

Advanced techniques like the Artificial Force Induced Reaction (AFIR) method can automatically and systematically explore numerous potential reaction pathways without prior assumptions, which is crucial for discovering unexpected reactions or side products. rsc.orgresearchgate.netacs.org Such an approach could be used to comprehensively map the reactivity of the title compound under various conditions.

Exploration of Structure-Reactivity Relationships in N-Substituted Glycinates

The reactivity of this compound is governed by the interplay of its functional groups: the tertiary amine, the ester, and the ether. Structure-reactivity relationships (SRRs) describe how variations in molecular structure affect reaction outcomes. uchicago.edu

Electronic Effects : The two alkyl groups on the nitrogen atom (methyl and 2-methoxyethyl) are electron-donating via an inductive effect. This increases the electron density on the nitrogen, making it more nucleophilic and more basic than the nitrogen in glycine or a secondary amine. msu.edu This enhanced nucleophilicity is key to its formation via the SN2 mechanism described earlier.

Steric Effects : The substituents on the nitrogen also introduce steric hindrance. While not excessively bulky, the methyl and 2-methoxyethyl groups will sterically shield the nitrogen lone pair to some extent, potentially slowing its reaction with very bulky electrophiles compared to less substituted amines.

Intramolecular Effects : The ether oxygen in the 2-methoxyethyl group can influence reactivity. It can act as an intramolecular hydrogen bond acceptor, potentially influencing the conformation of the molecule. In reactions involving metal catalysts, this oxygen could act as a chelating atom, coordinating to the metal center along with the nitrogen, thereby altering the catalytic cycle and reaction outcome. Studies on the degradation of poly(aminoester)s have shown that N-substituents, particularly those with hydroxyl groups, can dramatically alter reactivity by enabling intramolecular acyl transfer reactions. rsc.org

Electrochemistry and Redox Properties

The electrochemical behavior of amino acids and their derivatives is often centered on the redox activity of the amine group. Tertiary amines, like the one in this compound, can be oxidized via the removal of an electron from the nitrogen's lone pair to form a radical cation.

The oxidation potential of the amine is influenced by the electron-donating nature of its substituents; the alkyl groups lower the energy required to remove an electron compared to ammonia or primary amines. The electrochemical oxidation of glycine itself at platinum electrodes has been studied, with results suggesting the formation of radical intermediates and subsequent decarboxylation as a key step. researchgate.net

In the context of modern organic synthesis, the single-electron transfer (SET) oxidation of amines is a fundamental step in many photoredox catalytic cycles. A photocatalyst, upon excitation by light, can become a strong enough oxidant to abstract an electron from the glycinate's nitrogen atom. The resulting aminyl radical cation can then undergo further reactions, such as deprotonation at the α-carbon to generate a highly reactive α-amino radical, which can participate in C-C bond-forming reactions. This redox property makes N-substituted glycinates potential substrates for a variety of advanced synthetic transformations. beilstein-journals.org

Summary of Current Academic Research on this compound

Academic research focusing specifically on this compound is notably sparse in publicly accessible literature. The compound is primarily mentioned in chemical catalogs and patent literature as a potential synthetic intermediate. However, the broader class of compounds to which it belongs, N-substituted glycine esters, has been the subject of considerable scientific inquiry. This research provides a foundational context for understanding the potential significance and research avenues for this compound.

N-substituted glycinates are recognized as crucial building blocks for the synthesis of peptoids (N-substituted polyglycines). nih.gov Peptoids are a class of peptide mimics that offer advantages such as ease of synthesis, chemical diversity, and resistance to proteolytic degradation, making them valuable in drug discovery and materials science. nih.gov Research has extensively covered the solid-phase synthesis of peptoid oligomers using N-substituted glycine monomers. nih.govresearchgate.net Furthermore, studies on various N-substituted glycine derivatives have explored their synthesis through green chemistry approaches and their potential bioactivities, including interactions with DNA and human serum albumin (HSA). nih.govacs.org These derivatives are also investigated as ligands in bioinorganic chemistry and for their potential as antifungal or antifertility agents. nih.govnih.gov

Identification of Knowledge Gaps in Synthesis and Application

The primary knowledge gap concerning this compound is the lack of dedicated scientific investigation into its fundamental properties and potential uses. While general methodologies for creating N-substituted glycine esters exist, there is an absence of published research detailing optimized, high-yield synthetic routes specifically for this molecule. Its unique N-substituent, featuring both a methyl and a methoxyethyl group, suggests specific physicochemical properties that remain uncharacterized.

Key knowledge gaps include:

Optimized Synthesis: The most efficient and scalable synthetic pathways have not been established.

Physicochemical Properties: Data on its solubility, stability, pKa, and coordination chemistry are unavailable.

Reactivity Profile: Its behavior in various chemical transformations, crucial for its use as a synthetic intermediate, is unexplored.

Specific Applications: There are no documented applications that leverage the distinct structural features of the methoxyethyl group, such as its potential for chelation or its influence on solubility and biocompatibility.

Proposed Avenues for Synthetic Innovation

Innovation in the synthesis of this compound could focus on efficiency, sustainability, and scalability. Drawing from established methods for related compounds, several avenues can be proposed.

One promising approach is the N-alkylation of a precursor . This could involve the reaction of ethyl N-methylglycinate with 2-methoxyethyl bromide or a similar electrophile. Optimization of reaction conditions, such as solvent, base, and temperature, would be critical to maximize yield and minimize side products.

Another avenue is reductive amination . This multi-component reaction could involve ethyl glyoxylate, methylamine (B109427), and 2-methoxyethanol (B45455) in the presence of a reducing agent. This approach offers atom economy and the potential for a one-pot synthesis.

Furthermore, exploring green synthetic routes is a key area for innovation. Methods that utilize water as a solvent, as demonstrated for other aliphatic N-substituted glycine derivatives, could provide a more environmentally benign pathway. nih.govbohrium.com Flow chemistry could also be investigated for a scalable and controlled synthesis.

| Synthetic Route | Precursors | Key Reagents/Conditions | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Sequential N-Alkylation | Ethyl glycinate, Methyl halide, 2-Methoxyethyl halide | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | Stepwise control over substitution | Potential for over-alkylation, requires multiple steps |

| Reductive Amination | Ethyl glyoxylate, N-(2-methoxyethyl)methylamine | Reducing agent (e.g., NaBH₃CN, H₂/Pd) | Convergent, often one-pot | Requires pre-synthesis of the secondary amine |

| "Green" Nucleophilic Substitution | Ethyl chloroacetate, N-(2-methoxyethyl)methylamine | Aqueous conditions, mild base | Environmentally friendly, reduced toxic waste. nih.gov | Potentially lower yields, requires water-soluble reagents |

Future Directions in Mechanistic and Theoretical Studies

To build a fundamental understanding of this compound, future research should integrate mechanistic and theoretical studies. Computational chemistry, particularly using Density Functional Theory (DFT), can provide significant insights. DFT studies, which have been successfully applied to other glycine derivatives, could be used to: nih.gov

Model the compound's three-dimensional structure and conformational landscape.

Determine electronic properties such as charge distribution and frontier molecular orbitals, which dictate reactivity.

Calculate thermodynamic and kinetic parameters for proposed synthetic routes to identify the most favorable pathways.

Predict its coordination behavior with various metal ions, exploring its potential as a chelating ligand.

Experimental mechanistic studies could involve kinetic analysis of its formation and hydrolysis under different conditions (pH, temperature) to establish its stability profile. Spectroscopic techniques (NMR, IR, Mass Spectrometry) would be essential for characterizing intermediates and confirming reaction pathways.

Potential for Broader Applications in Chemical Sciences and Advanced Materials

The unique structure of this compound suggests several untapped applications in chemical sciences and materials.

Polymer Chemistry: As a functional N-substituted glycine ester, it can serve as a monomer for the synthesis of advanced polypeptoids. kaust.edu.sa The methoxyethyl side chain could impart specific properties to the resulting polymer, such as thermal responsiveness, enhanced solubility in polar solvents, or the ability to coordinate with metal ions, leading to functional materials for coatings, hydrogels, or drug delivery systems.

Coordination Chemistry: The molecule contains three potential donor atoms (tertiary amine nitrogen, ether oxygen, and ester carbonyl oxygen), making it a candidate for use as a tridentate or bidentate ligand in coordination chemistry. Metal complexes formed with this ligand could have interesting catalytic or optical properties.

Medicinal Chemistry: N-substituted glycine scaffolds are prevalent in drug design. nih.gov The compound could serve as a versatile starting material for the synthesis of more complex molecules with potential biological activity. The ether linkage might improve pharmacokinetic properties compared to simple alkyl chains.

Interdisciplinary Research Opportunities Involving N-Substituted Glycinates

The study of this compound and related N-substituted glycinates opens numerous avenues for interdisciplinary collaboration.

Chemistry and Materials Science: Joint efforts could focus on designing and synthesizing novel polypeptoids with tailored properties. Materials scientists could characterize the macroscopic properties (mechanical, thermal, optical) of these polymers, while chemists provide the synthetic tools and molecular design principles. rsc.org

Chemistry and Biology/Pharmacology: Collaboration with biologists and pharmacologists could explore the bioactivity of this compound and its derivatives. Its structural similarity to peptide building blocks makes it a candidate for developing new therapeutics, probes, or diagnostic agents. nih.govnih.gov

Experimental and Computational Chemistry: A strong synergy between experimental synthesis and theoretical modeling would accelerate research. Computational chemists can predict reaction outcomes and molecular properties, helping to guide and rationalize the efforts of synthetic chemists, thereby reducing trial-and-error experimentation. nih.gov

By pursuing these research directions, the scientific community can move this compound from a catalog chemical to a well-understood molecule with tangible applications.

Potential Applications in Scientific Research

Use as a Building Block in Organic Synthesis

The compound's structure makes it a valuable building block. The ester functionality can be converted into a variety of other groups, while the tertiary amine can direct certain reactions or be a key feature in the final target molecule. It could be used in the synthesis of heterocyclic compounds or as a precursor to more complex acyclic molecules.

Potential in Medicinal and Pharmaceutical Chemistry

N-substituted glycine (B1666218) derivatives are frequently explored in medicinal chemistry for their potential biological activities. acs.org The introduction of the methoxyethyl group could enhance the pharmacokinetic properties of a potential drug molecule, such as its solubility and ability to cross biological membranes. Therefore, this compound could serve as a starting material for the synthesis of novel compounds with potential therapeutic value.

Conclusion

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule reveals several plausible disconnection points, leading to different synthetic strategies. The most common approaches involve disconnecting the bonds adjacent to the central nitrogen atom and the ester functional group.

C-N Bond Disconnection: This strategy involves disconnecting one or both of the N-alkyl groups. A primary disconnection can be made at the N-(2-methoxyethyl) bond, suggesting a synthesis from ethyl N-methylglycinate (ethyl sarcosinate) and a 2-methoxyethyl electrophile. Alternatively, disconnecting the N-methyl bond leads to ethyl N-(2-methoxyethyl)glycinate as a key intermediate. A double C-N disconnection points towards a pathway starting from ethyl glycinate and alkylating agents for both the methyl and 2-methoxyethyl groups.

Ester Bond Disconnection: Disconnecting the ethyl ester group (C(O)-O bond) leads to the precursor acid, N-(2-methoxyethyl)-N-methylglycine. medchemexpress.comglpbio.com This intermediate can then be esterified in a subsequent step to yield the final product. This is a common and often advantageous strategy, as the carboxylic acid can be easier to synthesize and purify before conversion to the more volatile ester.

N-Cα Bond Disconnection: This approach involves the disconnection between the nitrogen and the alpha-carbon of the glycine unit. This suggests a synthesis via the alkylation of N-(2-methoxyethyl)-N-methylamine with an ethyl haloacetate, such as ethyl bromoacetate (B1195939).

These disconnections form the basis for the primary synthetic approaches discussed in the following sections.

Approaches to the Glycine Backbone Functionalization

The functionalization of the glycine backbone to introduce the ester and N-substituents can be achieved through several distinct chemical reactions.

One of the most direct routes to this compound is through the synthesis and subsequent esterification of its corresponding carboxylic acid, N-(2-methoxyethyl)-N-methylglycine. This precursor is a known glycine derivative used in chemical synthesis. medchemexpress.comglpbio.com The synthesis of the acid itself can be accomplished by the alkylation of sarcosine (B1681465) (N-methylglycine) with a suitable 2-methoxyethyl halide. The final step is the esterification of the resulting tertiary amino acid to afford the target ethyl ester.

The conversion of N-substituted glycine derivatives to their corresponding ethyl esters is a critical step in many synthetic routes. Several standard esterification methods can be employed.

Fischer Esterification: This classic method involves reacting the amino acid with ethanol (B145695) in the presence of a strong acid catalyst. To avoid protonation of the amino group which would inhibit the reaction, anhydrous acid is typically generated in situ. echemi.com Common reagents for this include thionyl chloride or trimethylchlorosilane added to ethanol, which produce anhydrous HCl. echemi.com

Coupling Agent-Mediated Esterification: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), often used in peptide synthesis, can facilitate the esterification of N-protected amino acids. mdpi.com This method typically involves the use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and is performed under mild, neutral conditions. mdpi.com

Table 1: Comparison of Esterification Methods for N-Substituted Glycines

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Ethanol, Anhydrous Acid (e.g., from SOCl₂) | Reflux | Simple, inexpensive reagents. | Harsh conditions, may not be suitable for sensitive substrates. |

| DCC/DMAP Coupling | Ethanol, DCC, DMAP | Room Temperature | Mild conditions, high yields. | DCC can be an allergen, formation of dicyclohexylurea byproduct. |

Building the tertiary amine structure can be achieved by the stepwise or direct alkylation of a glycine ester. The most broadly applied method for N-methylation of N-acyl amino acids involves using sodium hydride and methyl iodide. monash.edu

A plausible synthetic sequence involves:

Alkylation of a primary amine: Starting with ethyl glycinate, one could first introduce the 2-methoxyethyl group via reductive amination with 2-methoxyacetaldehyde or direct alkylation with a 2-methoxyethyl halide. A synthesis for the analogous N-(2-methoxyethyl)glycine ethyl ester involves reacting ethyl bromoacetate with 2-methoxyethylamine (B85606).

Second Alkylation: The resulting secondary amine, ethyl N-(2-methoxyethyl)glycinate, can then be N-methylated. Reductive amination using formaldehyde (B43269) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) is a common method for introducing N-methyl groups. monash.edu

Alternatively, starting with the readily available ethyl N-methylglycinate (sarcosine ethyl ester), the 2-methoxyethyl group can be introduced via alkylation with a reagent like 2-bromoethyl methyl ether or 2-methoxyethyl tosylate. The synthesis of tertiary amines can also be achieved through carbonyl alkylative amination, a process that couples secondary amines, aldehydes, and alkyl halides. nih.gov

Table 2: Potential Alkylation Strategies and Reagents

| Starting Material | Alkylation Step 1 | Reagent 1 | Alkylation Step 2 | Reagent 2 |

|---|---|---|---|---|

| Ethyl glycinate | N-(2-methoxyethylation) | 2-bromoethyl methyl ether | N-methylation | Formaldehyde / H₂-Pd/C |

| Ethyl glycinate | N-methylation | Formaldehyde / H₂-Pd/C | N-(2-methoxyethylation) | 2-bromoethyl methyl ether |

| Ethyl N-methylglycinate | N-(2-methoxyethylation) | 2-bromoethyl methyl ether | - | - |

| N-(2-methoxyethyl)amine | N-alkylation | Ethyl bromoacetate | N-methylation | Formaldehyde / H₂-Pd/C |

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing structural features from all starting materials, offer an efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of reactions like the Ugi or Mannich reactions could be adapted.

For instance, a three-component Mannich-type reaction involving ethyl glycinate, formaldehyde, and a suitable nucleophile could theoretically be employed to construct the N-methylglycinate backbone. More complex MCRs, such as the Ugi four-component reaction, are widely used in the synthesis of peptide-like structures and can incorporate glycine derivatives. nih.gov This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. A strategy could be designed where key structural elements of the target molecule are incorporated from these four starting components. Glycine and its derivatives are also known to act as catalysts in certain one-pot multicomponent syntheses of bioactive heterocycles. researchgate.netresearchgate.net

Preparation of Key Intermediates

The success of the synthetic methodologies described above relies on the availability of key starting materials and intermediates.

N-(2-Methoxyethyl)-N-methylglycine: This key precursor can be synthesized from sarcosine (N-methylglycine) and a 2-methoxyethyl halide. medchemexpress.comglpbio.com

Ethyl N-(2-methoxyethyl)glycinate: This secondary amine intermediate can be prepared by reacting 2-methoxyethylamine with ethyl bromoacetate in a suitable solvent like benzene, often in the presence of a base such as triethylamine (B128534) to scavenge the HBr byproduct.

Sarcosine (N-methylglycine): A common starting material, it can be synthesized by condensing glycine with formaldehyde.

N-methylglycine ethyl ester: This can be prepared via standard esterification of sarcosine, for example, using ethanol and an acid catalyst.

Synthesis of N-(2-Methoxyethyl)-N-methylamine and Related Secondary Amines

The foundational precursor for the target molecule is the secondary amine, N-(2-methoxyethyl)-N-methylamine. The synthesis of such amines can be approached through several established organic chemistry methodologies. A common and direct route is the N-alkylation of a primary amine. For instance, N-methylethylamine has been prepared by reacting ethylamine (B1201723) with methyl iodide in an alcohol solvent at elevated temperatures. orgsyn.org A general method for the synthesis of N-methylalkylamines has been demonstrated, which has been successfully applied to produce N-methyl-2-methoxyethylamine with a reported yield of 55%. orgsyn.org

Another powerful and widely used method for the synthesis of secondary amines is reductive amination. This approach involves the reaction of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. For the synthesis of N-(2-methoxyethyl)-N-methylamine, this could involve the reaction of methylamine (B109427) with 2-methoxyacetaldehyde, followed by reduction. A variety of reducing agents can be employed in this two-step, one-pot reaction.

Furthermore, methods for the selective mono-N-alkylation of primary amines have been developed to avoid the common problem of overalkylation, which leads to the formation of tertiary amines and quaternary ammonium (B1175870) salts. google.commasterorganicchemistry.com These methods often employ specific catalysts or reaction conditions to achieve high selectivity for the desired secondary amine. For example, a method for the N-alkylation of amines with alcohols in the presence of hydrogen and a copper and magnesium silicate-based catalyst has been described. google.com

Synthesis of Halogenated Acetate (B1210297) Esters for N-Alkylation (e.g., bromoacetate)

The subsequent step in the synthesis of this compound is the N-alkylation of the secondary amine with a halogenated acetate ester. Ethyl bromoacetate is a commonly used reagent for this purpose due to its high reactivity as an alkylating agent. ontosight.ai

The synthesis of ethyl bromoacetate typically begins with the α-bromination of acetic acid to form bromoacetic acid. A classic method for this transformation is the Hell-Volhard-Zelinsky reaction. masterorganicchemistry.comwikipedia.orgnrochemistry.comyoutube.com This reaction involves treating a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). wikipedia.org The reaction proceeds through the formation of an acyl bromide, which then tautomerizes to an enol. This enol intermediate readily reacts with bromine at the α-carbon. wikipedia.org Subsequent hydrolysis of the α-bromo acyl bromide yields bromoacetic acid. wikipedia.org A detailed procedure involves heating acetic acid with red phosphorus and then slowly adding bromine. google.com

Once bromoacetic acid is obtained, it is converted to its ethyl ester, ethyl bromoacetate, through Fischer esterification. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed esterification involves refluxing the carboxylic acid (bromoacetic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgchemicalbook.comontosight.aigranthaalayahpublication.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water produced is typically removed, or a large excess of the alcohol is used. libretexts.org A common laboratory preparation involves refluxing bromoacetic acid and ethanol with a catalytic amount of concentrated sulfuric acid. orgsyn.org The resulting ethyl bromoacetate is then purified by distillation. chemicalbook.com

Formation of N-Substituted Glycine Acids

The formation of N-substituted glycine acids, or their corresponding esters, is achieved by the reaction of an amine with a haloacetic acid or its ester. nih.govacs.org In the context of synthesizing this compound, the secondary amine, N-(2-methoxyethyl)-N-methylamine, is reacted with ethyl bromoacetate. This reaction is a nucleophilic substitution where the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the bromine atom in ethyl bromoacetate, displacing the bromide ion.

A general method for the synthesis of N-substituted glycine derivatives involves the dropwise addition of an alkyl amine to a cold aqueous solution of chloroacetic acid, followed by stirring for an extended period. nih.govacs.org While this method yields the N-substituted glycine acid, for the synthesis of the ester, direct alkylation with an ester of a haloacetic acid is more straightforward. The reaction of N-(2-methoxyethyl)-N-methylamine with ethyl bromoacetate would directly yield this compound.

Solid-phase synthesis is another powerful technique for the preparation of N-substituted glycine oligomers, known as peptoids. nih.govresearchgate.net This method involves a two-step monomer addition cycle. The first step is an acylation with a haloacetic acid, and the second step is a nucleophilic displacement of the halide with a primary amine. nih.gov While typically used for oligomers, the fundamental chemical principle of N-alkylation with a haloacetic acid derivative is the same.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several key reaction parameters.

Solvent Selection and Effects on Reaction Pathways

The choice of solvent can significantly influence the rate and outcome of the N-alkylation reaction. Polar aprotic solvents are often favored for nucleophilic substitution reactions. Acetonitrile is a commonly employed solvent for the N-alkylation of secondary amines with alkyl halides. researchgate.net It has been shown to be effective in facilitating the desired reaction while minimizing side reactions. researchgate.net Dichloromethane is another solvent that has been used, sometimes in combination with others, to achieve higher yields. nih.gov In some instances, solvent-free conditions have also been explored for N-alkylation reactions. nih.gov Green chemistry principles suggest avoiding dipolar aprotic solvents like DMF and NMP when possible. acsgcipr.org

Catalyst and Base Requirements for Glycinate Synthesis

The N-alkylation of amines with alkyl halides often requires a base to neutralize the hydrogen halide formed during the reaction. The choice of base is crucial to prevent the formation of undesired quaternary ammonium salts, which can occur if a strong, nucleophilic base is used. researchgate.net Hünig's base (N,N-diisopropylethylamine, DIPEA) is a sterically hindered, non-nucleophilic base that is often effective in suppressing this side reaction. researchgate.net Cesium bases, such as cesium carbonate, have also been shown to be highly effective in promoting selective mono-N-alkylation of amines. masterorganicchemistry.comacs.org The use of an inorganic base is often preferred from a green chemistry perspective. acsgcipr.org

In some synthetic strategies for N-substituted glycine esters, catalysts are employed. For example, the reductive amination approach to forming the precursor secondary amine would utilize a catalyst for the hydrogenation step. For the N-alkylation step itself, while not always necessary, phase-transfer catalysts can be employed, particularly in biphasic reaction systems. researchgate.net For N-alkylation of amines with alcohols, various transition metal complexes, including those of iridium and ruthenium, have been used as catalysts. nih.gov

Temperature and Pressure Considerations

Temperature is a critical parameter in the synthesis of this compound. The N-alkylation of amines is typically carried out at temperatures ranging from room temperature to elevated temperatures. researchgate.netacs.org For highly electrophilic alkylating agents, lower reaction temperatures may be necessary to prevent overalkylation. acs.orgnih.gov The Fischer esterification step to produce ethyl bromoacetate is generally performed under reflux conditions. chemicalbook.com

The effect of pressure on these types of reactions is less commonly a primary focus of optimization unless gaseous reagents are involved or the reaction volume changes significantly. Most of the synthetic steps for this compound are conducted at atmospheric pressure. However, in certain catalytic hydrogenation processes, such as in reductive amination, elevated pressures of hydrogen may be required.

Purification and Isolation Techniques in Glycinate Synthesis

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques. These processes are essential for removing unreacted starting materials, catalysts, by-products, and solvents from the crude reaction mixture to yield a product of the required purity for subsequent applications. The choice of purification method is dictated by the physicochemical properties of the target glycinate ester, such as its volatility, thermal stability, polarity, and physical state (liquid or solid), as well as the nature of the impurities present. Common techniques employed in the isolation and purification of these N-substituted glycinate esters include distillation, liquid chromatography, solvent extraction, and crystallization.

Distillation

For glycinate esters that are liquid at room temperature and possess sufficient thermal stability, vacuum distillation is a highly effective method for purification. This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is lowered, which allows for distillation at a lower temperature and minimizes the risk of thermal decomposition.

A specific application of this method is in the purification of N-(2-methoxyethyl)glycine ethyl ester. Following the synthesis reaction, by-products such as triethylamine hydrobromide are first removed by filtration. The solvent is then evaporated, and the crude product is purified by distillation under reduced pressure (in vacuo) to yield the final, high-purity ester. This method is particularly suitable for separating the desired ester from non-volatile impurities or reagents with significantly different boiling points.

Liquid Chromatography

Column chromatography is a versatile and widely used technique for the purification of a broad range of organic compounds, including glycinate esters and their analogues. This method separates components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an eluting solvent or solvent mixture). orgsyn.org

Flash chromatography, a variation of column chromatography that uses moderate pressure to accelerate the flow of the mobile phase, is particularly efficient for routine purifications. orgsyn.org The choice of eluent is crucial for achieving good separation. A common strategy involves using a non-polar solvent like hexanes mixed with a more polar solvent such as ethyl acetate; the ratio is optimized to control the elution of the target compound. orgsyn.org This technique is indispensable when dealing with non-volatile products, thermally sensitive compounds, or when impurities have boiling points close to that of the desired ester.

Solvent Extraction

Liquid-liquid extraction is a fundamental and crucial step in the workup procedure following the synthesis of glycinate esters. researchgate.netust.hk This technique is used to separate the desired product from water-soluble impurities, such as inorganic salts (e.g., ammonium chloride, triethylamine hydrochloride), residual acids or bases, and polar starting materials.

The process typically involves dissolving the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washing this organic phase with an aqueous solution. ust.hk Common washing steps include:

Washing with a weak base: A saturated aqueous solution of sodium bicarbonate is often used to neutralize and remove any residual acidic catalysts or by-products. orgsyn.org

Washing with water: To remove water-soluble compounds.

Washing with brine (saturated aqueous sodium chloride): To reduce the solubility of the organic product in the aqueous phase and to aid in the separation of the two layers. orgsyn.org

After the extraction process, the organic layer containing the purified ester is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product, which may then be subjected to further purification by distillation or chromatography. orgsyn.orgust.hk

Crystallization and Recrystallization

For glycinate derivatives that are solids at room temperature or can be converted into stable, crystalline salts (e.g., hydrochloride salts), crystallization is a powerful purification technique for achieving high levels of purity. acs.org The process involves dissolving the crude solid product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the mother liquor.

Antisolvent crystallization is another variation where a second solvent (an antisolvent) in which the desired compound is insoluble is added to a solution of the compound, inducing precipitation. bohrium.comresearchgate.net The selection of the appropriate solvent system is critical for successful crystallization, affecting both the yield and the purity of the final product. For N-substituted glycine derivatives, it is common to form the hydrochloride salt, which often exhibits better crystallization properties than the free base, allowing for effective purification by recrystallization from solvents like aqueous HCl or ethanol. acs.org

The following table summarizes the applicability of these purification techniques to different types of glycinate analogues based on their properties.

| Technique | Applicable Analogues | Key Process Details | Primary Impurities Removed | Reference |

|---|---|---|---|---|

| Vacuum Distillation | Volatile, thermally stable liquid esters (e.g., this compound) | Heating under reduced pressure to separate based on boiling point. | Non-volatile by-products, high-boiling starting materials, salts. | |

| Flash Chromatography | Non-volatile or thermally sensitive esters; separation of isomers or compounds with close boiling points. | Elution through a silica gel column with a solvent system (e.g., hexanes/ethyl acetate). | Structurally similar by-products, unreacted starting materials. | orgsyn.org |

| Liquid-Liquid Extraction | All syntheses as a primary workup step. | Partitioning between a water-immiscible organic solvent and an aqueous phase. Often involves washing with NaHCO₃ and brine. | Inorganic salts, water-soluble reagents, acidic/basic catalysts. | orgsyn.orgust.hk |

| Crystallization / Recrystallization | Solid esters or their crystalline salts (e.g., hydrochloride salts of N-substituted glycines). | Dissolving in a hot solvent and cooling to form pure crystals. | Soluble impurities, amorphous by-products. | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Assignments and Multiplicities

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show signals corresponding to the ethyl ester, the N-methyl group, and the N-(2-methoxyethyl) substituent. The anticipated chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The expected signals for the protons in the molecule are as follows: a triplet for the methyl protons of the ethyl ester group, a quartet for the methylene (B1212753) protons of the ethyl ester, a singlet for the N-methyl protons, two triplets for the two methylene groups of the methoxyethyl chain, a singlet for the methoxy (B1213986) protons, and a singlet for the methylene protons of the glycine backbone.

Table 1: Predicted ¹H NMR Assignments for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -O-CH₂-CH₃ | ~1.25 | Triplet | 3H |

| -CH₂ -N-CH₂ - | ~2.7-2.9 | Triplet | 2H |

| -N-CH₂ -CO- | ~3.25 | Singlet | 2H |

| -O-CH₃ | ~3.35 | Singlet | 3H |

| -O-CH₂ -CH₃ | ~4.15 | Quartet | 2H |

| -N-CH₃ | ~2.40 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Chemical Shifts

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton.

The ¹³C NMR spectrum for this compound is predicted to display eight distinct signals, corresponding to each carbon atom in its unique chemical environment. Key signals would include the carbonyl carbon of the ester group at the lowest field, followed by the carbons attached to oxygen and nitrogen atoms, and finally the aliphatic methyl carbons at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -O-CH₂-CH₃ | ~14.2 |

| -N-CH₃ | ~42.0 |

| -N-CH₂ -CH₂-O- | ~55.0 |

| -N-CH₂ -CO- | ~58.0 |

| -O-CH₃ | ~59.0 |

| -O-CH₂ -CH₃ | ~60.5 |

| -N-CH₂-CH₂ -O- | ~71.0 |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. The molecular formula of this compound is C₈H₁₇NO₃. The expected exact mass for the molecular ion [M+H]⁺ can be calculated and compared with the experimental value to confirm the elemental composition.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. For this compound, fragmentation is expected to occur at the bonds adjacent to the nitrogen atom and the carbonyl group, which are relatively weaker.

Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the C-C bond adjacent to the nitrogen, and fragmentation of the methoxyethyl side chain. The identification of these fragment ions helps to piece together the molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show a strong absorption band characteristic of the ester carbonyl (C=O) stretch. Other significant peaks would include C-H stretching vibrations for the alkyl groups, C-O stretching for the ester and ether linkages, and C-N stretching for the tertiary amine.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| C-H (alkane) | 2850-3000 | Stretching |

| C=O (ester) | 1735-1750 | Stretching |

| C-O (ester) | 1000-1300 | Stretching |

| C-O (ether) | 1080-1150 | Stretching |

This detailed spectroscopic analysis provides a robust framework for the structural confirmation and characterization of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions correspond to particular bonds within the molecule. The structure of this compound contains several key functional groups: an ester, an ether, and a tertiary amine.

The IR spectrum would be expected to show a strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically appearing in the range of 1750-1735 cm⁻¹ for aliphatic esters. libretexts.org Another characteristic feature would be the C-O stretching vibrations of the ester and ether linkages, which would produce intense bands in the fingerprint region between 1300-1000 cm⁻¹. libretexts.org Additionally, various C-H stretching and bending vibrations from the ethyl and methyl groups would be observed around 2980-2850 cm⁻¹ and 1465-1375 cm⁻¹, respectively. The C-N stretching vibration of the tertiary amine is typically weaker and can be found in the 1250-1020 cm⁻¹ range, often overlapping with C-O stretches.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretch | 2980-2850 | Medium to Strong |

| Ester C=O | Stretch | 1750-1735 | Strong |

| Alkyl CH₂, CH₃ | Bend | 1465-1375 | Variable |

| Ester/Ether C-O | Stretch | 1300-1000 | Strong |

| Tertiary Amine C-N | Stretch | 1250-1020 | Weak to Medium |

Chromatographic Analytical Techniques for Purity and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures, monitoring the progress of its synthesis, and assessing its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of a chemical reaction that synthesizes this compound. rsc.org This technique separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a solvent or solvent mixture). reddit.com

The polarity of the compound determines its affinity for the stationary phase; more polar compounds interact more strongly and travel shorter distances up the TLC plate, resulting in a lower Retention Factor (Rf) value. reddit.comualberta.ca this compound, containing ester, ether, and amine functional groups, is a moderately polar compound. To achieve an optimal Rf value, typically between 0.3 and 0.7, the polarity of the mobile phase must be carefully adjusted. ualberta.ca A common approach is to use a mixture of a nonpolar solvent, such as hexane, and a more polar solvent, like ethyl acetate. By varying the ratio of these solvents, the elution strength can be fine-tuned. wesleyan.edu For instance, increasing the proportion of ethyl acetate would increase the mobile phase polarity, causing the compound to travel further up the plate and have a higher Rf value. ualberta.ca During a reaction, TLC can distinguish the product from the starting materials and byproducts, allowing for a visual assessment of the reaction's completion. rsc.org

Table 2: Hypothetical TLC Data for Reaction Monitoring

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Observation |

|---|---|---|---|

| Starting Material A (Less Polar) | 80:20 | 0.65 | Reactant spot |

| This compound | 80:20 | 0.40 | Product spot appears and intensifies over time |

| Starting Material B (More Polar) | 80:20 | 0.15 | Reactant spot |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. frontiersin.org In this method, the compound is first vaporized and separated from other volatile components in a gas chromatograph based on its boiling point and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. chemguide.co.uk

The mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure. youtube.com For this compound, the molecular ion peak (M+) would correspond to its molecular weight. Common fragmentation pathways for esters include the cleavage of bonds adjacent to the carbonyl group. libretexts.org Key fragments would likely arise from the loss of the ethoxy group (-OCH₂CH₃, mass 45) or the entire ethyl group (-CH₂CH₃, mass 29). libretexts.orglibretexts.org Another significant fragmentation would be alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, which is a common pathway for amines. libretexts.org Cleavage at the ether linkage is also expected. The resulting fragments are detected based on their mass-to-charge (m/z) ratio, creating a unique mass spectrum that serves as a molecular fingerprint. youtube.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion Structure | Mass-to-Charge (m/z) | Origin |

|---|---|---|

| [M - CH₂CH₃]⁺ | M - 29 | Loss of ethyl group |

| [M - OCH₂CH₃]⁺ | M - 45 | Loss of ethoxy group |

| [CH₃N(CH₂COOCH₂CH₃)]⁺ | 102 | Cleavage of C-C bond adjacent to the ether oxygen |

| [CH₂OCH₃]⁺ | 45 | Cleavage at the bond alpha to the nitrogen |

| [COOCH₂CH₃]⁺ | 73 | Cleavage of the N-CH₂ bond |

Other Spectroscopic Characterization Methods

Additional spectroscopic techniques can provide further insight into the electronic properties of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org The types of electronic transitions possible in a molecule depend on the types of electrons present (sigma (σ), pi (π), and non-bonding (n)). wikipedia.org

This compound contains σ-bonds, π-bonds within the ester carbonyl group, and non-bonding (n) electron pairs on the nitrogen and oxygen atoms. Therefore, the expected electronic transitions would be σ → σ, n → σ, and n → π. wikipedia.org The σ → σ transitions require high energy and occur at very short wavelengths, typically below 200 nm. The more diagnostic transitions are the n → π* and n → σ. The n → π transition, involving the excitation of a non-bonding electron to an anti-bonding π* orbital of the carbonyl group, is characteristically weak and appears at longer wavelengths than π → π* transitions. The n → σ* transitions of the amine and ether groups would also occur in the UV region. Because the molecule lacks an extensive system of conjugated π-bonds or other strong chromophores, it is not expected to absorb light in the visible region and would thus be colorless.

Table 4: Expected Electronic Transitions for this compound

| Transition | Involved Orbitals | Approximate Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|---|

| n → π* | Non-bonding electron (on C=O oxygen) to π* anti-bonding | ~200-220 nm | Low |

| n → σ* | Non-bonding electron (on N, O) to σ* anti-bonding | < 200 nm | Moderate |

| σ → σ* | σ bonding to σ* anti-bonding | < 200 nm | High |

常见问题

Q. What are the standard synthetic routes for ethyl N-(2-methoxyethyl)-N-methylglycinate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of glycine ethyl ester derivatives. A common approach involves reacting ethyl glycinate with 2-methoxyethyl methanesulfonate in the presence of a base (e.g., KCO) in anhydrous dimethylformamide (DMF) at 60–80°C. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (1:1.2 for glycinate derivative to alkylating agent). Post-reaction purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product . For reproducibility, inert atmosphere (N) and controlled temperature are critical to minimize side reactions.

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR identifies protons adjacent to the methoxy and methyl groups (δ 3.2–3.5 ppm for methoxy; δ 2.8–3.0 ppm for N-methyl). C NMR confirms ester carbonyl (δ 170–175 ppm) and methoxy carbons (δ 55–60 ppm) .

- Infrared Spectroscopy (IR) : Ester C=O stretching (1720–1740 cm) and N-H bending (1550–1600 cm) are diagnostic.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 218.1392 for CHNO) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory. Use in a fume hood to avoid inhalation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Regularly inspect for degradation (e.g., discoloration or gas formation) .

Advanced Research Questions

Q. How can enantiomeric purity of chiral derivatives be determined, and what challenges arise in stereochemical analysis?

- Methodological Answer : Chiral HPLC with columns like Daicel Chiralpak IB (hexane/isopropanol, 60:40 v/v) resolves enantiomers. Detection at 254 nm and comparison to racemic standards quantify enantiomeric excess (ee). Challenges include peak broadening due to residual solvents; pre-column derivatization with chiral agents (e.g., Marfey’s reagent) may enhance resolution . For dynamic systems, circular dichroism (CD) spectroscopy provides complementary data on conformational stability.

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 1XYZ). Focus on binding affinity (ΔG) and hydrogen-bonding interactions with catalytic residues .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to assess binding pose consistency .

- QSAR Modeling : Train models using descriptors like logP and polar surface area to predict activity against related targets (e.g., acetylcholine esterase) .

Q. How can contradictions in reported reaction yields or selectivity be resolved during scale-up?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) using a central composite design. Analyze via ANOVA to identify critical factors (e.g., solvent choice accounts for 40% yield variance) .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., ester enolate species) to optimize reaction quenching timing.

- Scale-Up Adjustments : Switch from batch to flow chemistry for exothermic reactions; this improves heat dissipation and reduces byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。